2-Benzylmorpholine

Vue d'ensemble

Description

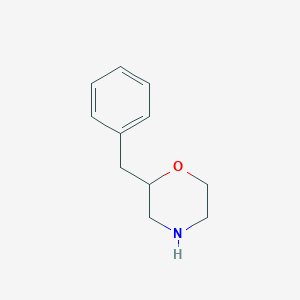

2-Benzylmorpholine is a heterocyclic organic compound that is commonly used in scientific research. It has a unique chemical structure and various properties that make it an important molecule for different applications.

Applications De Recherche Scientifique

Réduction de l'appétit :

La 2-Benzylmorpholine a été étudiée comme un nouvel agent de suppression de l'appétit. Le composé a été synthétisé à partir de l'allylbenzène et résolu en ses énantiomères (+)- et (—)- . L'administration orale du racémique chez le chien a entraîné une suppression de l'appétit, avec une ED50 de 3 et 5,5 mg/kg à 1 et 2 heures, respectivement, après un repas de viande. Il est intéressant de noter qu'aucune activité stimulante n'a été observée, et que l'effet de suppression de l'appétit a diminué lors d'une administration orale chronique à 10 mg/kg .

Synthèse chirale :

Des méthodes stéréosélectives efficaces ont été développées pour la synthèse de la ®-2-benzylmorpholine. Partant de la L-phénylalaninol, les chercheurs ont obtenu ce composé en utilisant un réarrangement stéréospécifique du β-phénylglycinol . Cette synthèse chirale est précieuse pour le développement de médicaments et la synthèse asymétrique.

Études pharmacologiques :

Les chercheurs ont exploré les propriétés pharmacologiques de la this compound, en particulier ses énantiomères. L'énantiomère (+)- a montré une suppression de l'appétit, tandis que l'énantiomère (—)- n'a pas montré d'activité stimulante . Des études plus approfondies pourraient étudier ses effets sur les systèmes de neurotransmetteurs et ses applications thérapeutiques potentielles.

Neuropharmacologie :

Étant donné son impact sur la régulation de l'appétit, des recherches supplémentaires sur les mécanismes neuropharmacologiques de la this compound sont justifiées. Comprendre ses interactions avec les voies neuronales pourrait révéler des informations sur le contrôle de l'appétit et les troubles associés.

En résumé, la this compound est prometteuse en matière de suppression de l'appétit, de synthèse chirale, de pharmacologie, de biologie chimique, de chimie médicinale et de neuropharmacologie. Ses propriétés uniques en font un composé intéressant pour l'exploration scientifique et les applications thérapeutiques potentielles. 🌟 !

Mécanisme D'action

Target of Action

2-Benzylmorpholine is primarily used as an appetite suppressant agent

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. Information about its bioavailability, half-life, metabolism, and excretion is currently lacking in the literature. One study suggests that oral dosing of the racemate to dogs caused appetite suppression , indicating that the compound can be absorbed and exert effects when administered orally.

Result of Action

The primary known result of this compound’s action is appetite suppression . This suggests that the compound may have effects on the central nervous system, potentially influencing the perception of hunger and satiety.

Analyse Biochimique

Biochemical Properties

2-Benzylmorpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with monoamine oxidase enzymes, which are responsible for the breakdown of monoamines. This interaction can lead to the inhibition of monoamine oxidase activity, thereby affecting the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, this compound has been shown to interact with various receptors in the central nervous system, including serotonin and dopamine receptors, which can influence neurotransmission and signal transduction pathways .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In neuronal cells, it has been observed to modulate neurotransmitter release and uptake, thereby influencing synaptic transmission. This compound can also affect cell signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in regulating cellular responses to hormones and neurotransmitters. Furthermore, this compound has been reported to impact gene expression by altering the transcriptional activity of specific genes involved in neurotransmitter synthesis and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to monoamine oxidase enzymes, leading to their inhibition. This inhibition results in increased levels of monoamines, which can enhance neurotransmission and improve mood and cognitive functions. Additionally, this compound can modulate receptor activity by binding to serotonin and dopamine receptors, thereby influencing signal transduction pathways. These interactions can lead to changes in gene expression and protein synthesis, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is an important factor in its effectiveness. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound has been observed to result in sustained inhibition of monoamine oxidase activity and prolonged effects on neurotransmitter levels. Chronic exposure may also lead to adaptive changes in cellular functions, such as receptor desensitization and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive functions and improve mood by increasing neurotransmitter levels. At higher doses, it can lead to adverse effects such as hyperactivity, anxiety, and neurotoxicity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without causing significant side effects. Toxicity studies in animal models have indicated that high doses of this compound can result in liver and kidney damage, highlighting the importance of careful dosage regulation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can undergo further biotransformation through processes such as hydroxylation, demethylation, and conjugation. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Additionally, the interaction of this compound with metabolic enzymes can impact metabolic flux and alter the levels of other metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. It is transported within cells by specific transporters and binding proteins, which facilitate its uptake and distribution to target sites. The localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects. Studies have shown that this compound is distributed to various organs, including the brain, liver, and kidneys .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. Within cells, this compound can be localized to specific compartments or organelles, such as the mitochondria and endoplasmic reticulum. Targeting signals and post-translational modifications can direct this compound to these subcellular locations, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can influence its binding interactions, enzyme inhibition, and overall cellular responses .

Propriétés

IUPAC Name |

2-benzylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFCMGWCEXUGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927378 | |

| Record name | 2-Benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131887-48-4, 87955-28-0 | |

| Record name | 2-Benzylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131887484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the main application of 2-benzylmorpholine reported in these research papers?

A1: this compound is primarily investigated for its anorectic (appetite-suppressing) properties. [] Research suggests that the (+)-enantiomer of this compound exhibits appetite suppression in dogs. []

Q2: Are there any established synthesis routes for this compound?

A2: Yes, several synthesis methods for this compound are described:

- From L-Phenylalaninol: A stereospecific rearrangement of L-phenylalaninol using a catalytic amount of (CF3CO)2O is reported as a key step. []

- From Allylbenzene: A synthesis route starting from allylbenzene is also described. []

- From (R)-(-)-2-Phenylglycinol: A concise stereoselective synthesis utilizing (R)-(-)-2-Phenylglycinol is presented. []

- Sharpless Asymmetric Epoxidation: This strategy is employed in an alternative synthesis of (R)-2-benzylmorpholine. []

- Chemo-enzymatic Synthesis: This approach offers another route to the active enantiomer of this compound. []

Q3: Has this compound been used in other areas of chemical research?

A3: Beyond its potential as an appetite suppressant, this compound is utilized in organic synthesis. For example, it acts as a chiral auxiliary in amine-promoted asymmetric (4+2) annulations to create tetrahydropyridines. [] The auxiliary can be removed after the reaction, highlighting its versatility in synthetic chemistry. []

Q4: How does this compound interact with zinc(II) meso-tetraphenylporphyrin (ZnTPP)?

A4: Research shows that this compound interacts with ZnTPP, a diamagnetic shift reagent. [] Importantly, the addition of ZnTPP does not alter the rotamer populations of the this compound ring, indicating that the reagent does not significantly distort the molecule's conformation. [] This interaction is valuable for NMR spectroscopy analysis.

Q5: Are there any studies on the structure-activity relationship (SAR) of this compound?

A5: While specific SAR studies are not detailed in the provided abstracts, it is indicated that the appetite suppressant activity is enantioselective, residing specifically in the (+)-enantiomer of this compound. [] This finding suggests that the spatial arrangement of atoms within the molecule is crucial for its biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)

![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)

![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)